ABPT as a Key Intermediate: Quantitative Synthesis Data for the Clinical Candidate AZD8835
3-Amino-6-bromopyrazine-2-carbohydrazide is the essential intermediate for synthesizing the PI3Kα/δ inhibitor AZD8835, a clinical candidate for cancer therapy . In the disclosed synthesis route, the hydrazide compound was converted to the final drug candidate over several steps. A key transformation is its reaction with pivalic anhydride to form 3-amino-6-bromo-N'-pivaloylpyrazine-2-carbohydrazide. This specific step, utilizing the ABPT core, was achieved with a 96% yield (224 g from 172 g of starting material) [1]. This high-yielding transformation is critical for the economic viability of the drug's synthesis and highlights the compound's specific utility in a validated medicinal chemistry pathway.
| Evidence Dimension | Synthetic Yield in Key Transformation |
|---|---|
| Target Compound Data | 96% yield (conversion of 3-amino-6-bromopyrazine-2-carbohydrazide to 3-amino-6-bromo-N'-pivaloylpyrazine-2-carbohydrazide) [1]. |
| Comparator Or Baseline | Not applicable (Class-level inference). The quantitative data demonstrates the compound's utility as an intermediate but does not compare it to a direct alternative. |
| Quantified Difference | Not applicable. |
| Conditions | Reaction with pivalic anhydride (165 mL, 815 mmol) and the hydrazide (172 g, 741 mmol) in acetonitrile (1.8 L) at 80°C for 1 hour, then stirring for 16 hours [1]. |
Why This Matters
Procuring this specific intermediate is essential for any organization replicating or scaling the synthesis of AZD8835 and related PI3K inhibitors, as substituting it with a different hydrazide would require a complete re-optimization of the synthetic route.
- [1] Pyrazines.com. (2021, April 7). Simple exploration of Methyl 3-amino-6-bromopyrazine-2-carboxylate. View Source
